1-(4-chlorophenyl)-N-(4-methylbenzyl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a methanesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at room temperature or under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to yield corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Scientific Research Applications
1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways, ultimately influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
Meclizine: 1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine.
Chlorpheniramine: 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine.
Uniqueness
1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methylphenyl groups attached to a methanesulfonamide moiety.
Properties
Molecular Formula |
C15H16ClNO2S |
---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-methylphenyl)methyl]methanesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-12-2-4-13(5-3-12)10-17-20(18,19)11-14-6-8-15(16)9-7-14/h2-9,17H,10-11H2,1H3 |
InChI Key |
UWWSAKCKNAVQMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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